N-(4-chloro-2-methylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide
Description
N-(4-chloro-2-methylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative featuring a 4-chloro-2-methylphenyl group at the N-terminus and a pyridin-3-ylcarbonyl moiety at the C-terminus. This compound belongs to a class of thiosemicarbazones, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The pyridine ring introduces aromatic π-π stacking capabilities, which may influence binding to biological targets such as enzymes or DNA .
Characterization methods include ¹H/¹³C NMR, IR spectroscopy, and elemental analysis, with purity assessed via HPLC-UV or LC-MS .
Properties
Molecular Formula |
C14H13ClN4OS |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(pyridine-3-carbonylamino)thiourea |
InChI |
InChI=1S/C14H13ClN4OS/c1-9-7-11(15)4-5-12(9)17-14(21)19-18-13(20)10-3-2-6-16-8-10/h2-8H,1H3,(H,18,20)(H2,17,19,21) |
InChI Key |
SNEYJMIFOHEREN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
CDI-Mediated Coupling of Pyridine-3-Carboxylic Acid and Thiosemicarbazide
A high-yield method involves activating pyridine-3-carboxylic acid with N,N'-carbonyldiimidazole (CDI) to form an acylimidazole intermediate, which subsequently reacts with N-(4-chloro-2-methylphenyl)thiosemicarbazide. This approach, adapted from ethyl 3-(2-(((4-cyanophenyl)amino)methyl) synthesis, proceeds as follows:
-
Activation Step : Pyridine-3-carboxylic acid (1.0 equiv) and CDI (1.2 equiv) are stirred in tetrahydrofuran (THF) at 50–55°C for 2 hours to form the reactive intermediate.
-
Coupling Reaction : N-(4-chloro-2-methylphenyl)thiosemicarbazide (1.0 equiv) is added, and the mixture is refluxed at 60–65°C for 48–50 hours.
-
Cyclization : Acetic acid is introduced, and the solution is heated to 95–100°C for 5 hours to facilitate cyclization.
Key Data :
Thiosemicarbazide Formation via Isothiocyanate Intermediate
An alternative route involves synthesizing the thiosemicarbazide moiety in situ:
-
Isothiocyanate Synthesis : 4-Chloro-2-methylaniline reacts with carbon disulfide in the presence of ammonium thiocyanate to form 4-chloro-2-methylphenyl isothiocyanate.
-
Hydrazine Addition : The isothiocyanate is treated with hydrazine hydrate in ethanol to yield N-(4-chloro-2-methylphenyl)thiosemicarbazide.
-
Acylation : Pyridine-3-carbonyl chloride is coupled with the thiosemicarbazide using triethylamine as a base in dichloromethane.
Key Data :
-
Yield : 75–80% (based on analogous phenyl isothiocyanate reactions).
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Elevating temperatures beyond 70°C during cyclization risks decarboxylation, while polar aprotic solvents like DMF may induce side reactions.
Catalytic and Stoichiometric Considerations
-
CDI Stoichiometry : A 1.2:1 molar ratio of CDI to carboxylic acid ensures complete activation.
-
Base Selection : Triethylamine (2.0 equiv) neutralizes HCl during acylation, preventing side product formation.
Purification and Characterization
Recrystallization Protocols
Crude product recrystallization from ethanol yields crystals with >99% purity, as validated by HPLC. X-ray diffraction analysis of analogous compounds reveals characteristic peaks at 2θ = 7.6°, 10.2°, and 15.2°, which may guide polymorphism studies.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The hydrazinecarbothioamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their function. The pyridylcarbonyl moiety can interact with nucleic acids, potentially disrupting DNA replication and transcription processes.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as proteases and kinases.
DNA/RNA: Binding to nucleic acids, affecting gene expression and cell cycle regulation.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(2-hydroxy-5-methylbenzylidene)hydrazinecarbothioamide (3l)
N-(5-Chloro-2-methylphenyl)-hydrazinecarbothioamide
- Structure : Shares the 4-chloro-2-methylphenyl group but lacks the pyridin-3-ylcarbonyl substituent.
- Physical Properties : CAS 957489-86-0; molecular formula C8H10ClN3S .
Pyridine-Containing Analogues
(E)-2-((9-Ethyl-9H-carbazol-3-yl)methylene)-N-(pyridin-2-yl)hydrazinecarbothioamide (62)
N-(Pyridin-2-yl)hydrazinecarbothioamide
PC 31 (Anticonvulsant Agent)
Acridine-Thiosemicarbazones (3f–3h)
- Structure : Acridine moiety fused to hydrazinecarbothioamide.
- Activity : Strong DNA binding and antiproliferative effects due to intercalation .
- Key Differences : The planar acridine system increases DNA affinity but may reduce solubility compared to the target compound.
Research Implications and Gaps
Biological Activity
N-(4-chloro-2-methylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{13}H_{12}ClN_{3}O_{1}S
- Molecular Weight : 295.77 g/mol
This compound features a hydrazinecarbothioamide functional group, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Antimicrobial and Antifungal Activity
Several studies have evaluated the antimicrobial and antifungal properties of this compound. For instance, in vitro assays demonstrated that it exhibits significant activity against various strains of bacteria and fungi. The results are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | Strong |
| Candida albicans | 64 µg/mL | Moderate |
| Aspergillus niger | 128 µg/mL | Weak |
These findings indicate that this compound has promising antimicrobial properties, particularly against E. coli.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. A study reported that it showed significant cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231. The results are summarized below:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10.5 | Moderate |
| MDA-MB-231 | 8.3 | Strong |
The combination of this compound with conventional chemotherapeutics like doxorubicin exhibited a synergistic effect, enhancing the overall cytotoxicity against these cancer cells.
The mechanism underlying the biological activity of this compound appears to involve the inhibition of key enzymes involved in cellular processes. Specifically, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition leads to reduced proliferation of cancer cells.
Case Studies
- Case Study on Anticancer Activity : A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in increased apoptosis rates as confirmed by flow cytometry analysis. The study emphasized the compound's potential as a novel anticancer agent.
- Case Study on Antimicrobial Properties : Another investigation focused on the compound's efficacy against multidrug-resistant bacterial strains. The results indicated that it could serve as a lead compound for developing new antimicrobial agents.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with hydrazinecarbothioamide moieties exhibit significant anticancer properties. For instance, derivatives of hydrazinecarbothioamide have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects. A study highlighted that certain synthesized pyrazole derivatives, which share structural similarities with hydrazinecarbothioamides, showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a potential for synergistic effects in cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. A series of hydrazinecarbothioamide derivatives were tested against several bacterial strains, showing notable antibacterial activity. For example, a derivative similar in structure exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, indicating potential as a lead compound for developing new antibiotics .
Antifungal Activity
In addition to antibacterial properties, some studies have reported antifungal activity associated with hydrazinecarbothioamide derivatives. A specific compound demonstrated significant efficacy against common phytopathogenic fungi, suggesting its application in agricultural settings for crop protection .
Synthetic Approaches
The synthesis of N-(4-chloro-2-methylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide can be achieved through various methods including:
- Condensation Reactions : Utilizing hydrazine derivatives with carbonyl compounds.
- Thioamide Formation : Involving the reaction of thioacetic acid or its derivatives with hydrazine .
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in optimizing the biological activity of this compound. Variations in substituents on the phenyl and pyridine rings have been systematically explored to enhance potency and selectivity against target cells .
| Compound Derivative | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Hydrazinecarbothioamide Derivative A | Anticancer | MCF-7 Breast Cancer Cells | 12 |
| Hydrazinecarbothioamide Derivative B | Antibacterial | Staphylococcus aureus | 15 |
| Hydrazinecarbothioamide Derivative C | Antifungal | Fusarium solani | 10 |
Synthesis Pathways
| Reaction Type | Reactants | Conditions |
|---|---|---|
| Condensation | Hydrazine + Carbonyl Compound | Reflux in ethanol |
| Thioamide Formation | Thioacetic Acid + Hydrazine | Room Temperature |
Case Study: Anticancer Efficacy
A recent study investigated the anticancer efficacy of a series of hydrazinecarbothioamide derivatives in vitro against breast cancer cell lines. The results indicated that compounds with specific substitutions on the pyridine ring exhibited enhanced cytotoxicity compared to standard chemotherapy agents.
Case Study: Antimicrobial Testing
Another study focused on the antimicrobial properties of these compounds against multi-drug resistant bacterial strains. The findings suggested that certain derivatives not only inhibited bacterial growth effectively but also showed low toxicity towards human cell lines, indicating their potential as safe therapeutic agents.
Chemical Reactions Analysis
Cyclization Reactions
The thiourea (–NH–C(=S)–NH–) and carbonyl (–C(=O)–) groups facilitate cyclization under acidic or basic conditions. For example:
-
Thiazole Formation : Reaction with α-halo ketones or esters generates 1,3-thiazolidin-4-one derivatives via nucleophilic attack of the thiol sulfur on the electrophilic carbon .
-
Triazole Synthesis : Condensation with hydrazines or nitriles under reflux yields 1,2,4-triazole derivatives, leveraging the hydrazine backbone .
Table 1: Cyclization Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Ethanol, HCl, 80°C, 6h | 1,3-Thiazolidin-4-one derivative | 72% | |
| Hydrazine hydrate, 100°C, 4h | 1,2,4-Triazole derivative | 65% |
Nucleophilic Substitution
The 4-chloro substituent on the phenyl ring undergoes substitution reactions under basic or catalytic conditions:
-
Amination : Reaction with primary/secondary amines in DMF at 120°C replaces chlorine with an amine group.
-
Hydrolysis : Aqueous NaOH at 60°C converts the chloro group to a hydroxyl group.
Table 2: Substitution Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Piperidine, DMF, 120°C, 8h | N-(4-piperidinyl-2-methylphenyl) derivative | 58% | |
| 2M NaOH, 60°C, 3h | Hydroxyphenyl analog | 81% |
Condensation Reactions
The hydrazinecarbothioamide group participates in Schiff base formation and coupling reactions:
-
Schiff Base Synthesis : Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives .
-
Cross-Coupling : Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces biaryl motifs at the pyridine ring .
Table 3: Condensation/Coupling Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Benzaldehyde, EtOH, Δ, 5h | N-(4-chloro-2-methylphenyl)-Schiff base | 67% | |
| Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 4-Biphenylpyridine derivative | 45% |
Metal Complexation
The thioamide group acts as a bidentate ligand, forming stable complexes with transition metals:
-
Copper(II) Complexes : Reaction with CuCl₂ in methanol produces square-planar complexes, characterized by ESR and UV-Vis spectroscopy .
-
Zinc(II) Coordination : Zn(OAc)₂ in DMSO yields octahedral complexes, enhancing antimicrobial activity in derivatives .
Table 4: Metal Complex Properties
| Metal Salt | Geometry | Application | Reference |
|---|---|---|---|
| CuCl₂ | Square-planar | Catalytic oxidation studies | |
| Zn(OAc)₂ | Octahedral | Antimicrobial agents |
Redox Reactions
The thiourea moiety undergoes oxidation and reduction:
-
Oxidation to Disulfides : Treatment with H₂O₂ in acetic acid converts –C(=S)– to –C(=O)–, forming a urea derivative.
-
Reduction to Amines : NaBH₄ in ethanol reduces the hydrazine group to a primary amine .
Mechanistic Insights
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chloro-2-methylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide, and how is structural confirmation achieved?
- Synthesis : The compound can be synthesized via multi-step organic reactions. A common approach involves coupling hydrazinecarbothioamide derivatives with substituted pyridine carbonyl chlorides under reflux in anhydrous solvents (e.g., ethanol or DMF). For example, similar compounds were prepared by condensing thiosemicarbazides with aromatic carbonyl chlorides, followed by purification via recrystallization .
- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related hydrazinecarbothioamides, SC-XRD confirmed planarity of the hydrazine backbone and intermolecular hydrogen bonding patterns critical for stability . Complementary techniques include NMR (¹H/¹³C), FT-IR (to confirm C=S and N-H stretches), and elemental analysis .
Q. How can researchers assess the antimicrobial activity of this compound in preliminary screenings?
- Methodology : Use standardized agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. For example, a study on a structurally similar compound reported MIC values of 8–32 µg/mL, with activity linked to the pyridinyl and chlorophenyl moieties . Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) to validate results.
Q. What safety precautions are essential during handling and storage?
- Hazard Mitigation : The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Storage should be in airtight containers at 4°C, away from light and moisture. Emergency measures include rinsing exposed skin/eyes with water for 15+ minutes and seeking medical attention for persistent irritation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced bioactivity?
- Strategy : Systematically modify substituents on the pyridine and chlorophenyl groups. For example:
- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance metabolic stability and lipophilicity, as seen in related trifluoromethyl-containing analogs .
- Replace the 4-chloro-2-methylphenyl group with bulkier aryl moieties to probe steric effects on target binding. SC-XRD data from analogs suggest that planar hydrazine backbones favor intercalation into DNA or enzyme active sites .
- Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., DNA gyrase) and validate with in vitro enzymatic assays .
Q. What experimental design principles apply to optimizing synthesis yield and purity?
- DoE Approach : Implement a Design of Experiments (DoE) framework to optimize reaction parameters. For example, vary temperature (60–100°C), solvent polarity (DMF vs. ethanol), and stoichiometry of reactants. A flow-chemistry setup, as used in diphenyldiazomethane synthesis, can enhance reproducibility and reduce byproducts .
- Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track reaction progress and UPLC-MS for impurity profiling. For related compounds, yields improved from 55% to 82% after optimizing reflux time and catalyst loading .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Case Example : If one study reports potent antifungal activity while another shows no effect, consider:
- Strain Variability : Test against additional fungal strains (e.g., C. albicans vs. A. fumigatus).
- Assay Conditions : Differences in media pH, incubation time, or inoculum size can alter results. Standardize protocols using CLSI guidelines .
- Compound Stability : Assess degradation under assay conditions via LC-MS. Hydrazine derivatives are prone to oxidation, which may reduce efficacy .
Q. What advanced techniques characterize intermolecular interactions in crystalline forms?
- SC-XRD Analysis : Determine hydrogen-bonding networks and π-π stacking interactions. For example, a related hydrazinecarbothioamide exhibited N-H⋯S and C-H⋯O bonds stabilizing a monoclinic crystal lattice .
- DFT Calculations : Use Gaussian 16 to model electron density maps and predict reactive sites. Correlate computational data with experimental FT-IR and Raman spectra .
Q. How can metabolic stability be evaluated for drug development applications?
- In Vitro Assays : Perform liver microsome stability tests (human/rat). Monitor parent compound depletion over 60 minutes using LC-MS/MS. For analogs with pyridinyl groups, CYP3A4-mediated oxidation is a common degradation pathway .
- Pharmacokinetic Profiling : Administer the compound in rodent models and measure plasma half-life (t½), Cₘₐₓ, and bioavailability. Lipophilic analogs with logP > 2.5 typically show improved absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
